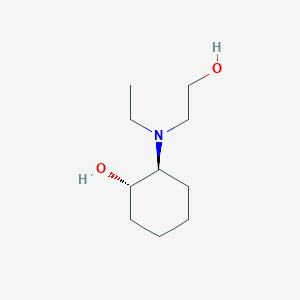![molecular formula C26H30N4O B13362073 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol typically involves multi-step reactions. One common approach includes the condensation of aniline derivatives with 5,7-dimethylimidazo[1,2-a]pyrimidine intermediates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyrimidine core and aniline substitution make it particularly versatile for various applications .
Propriétés
Formule moléculaire |
C26H30N4O |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C26H30N4O/c1-15(2)21-13-19(14-22(16(3)4)24(21)31)23-25(28-20-10-8-7-9-11-20)30-18(6)12-17(5)27-26(30)29-23/h7-16,28,31H,1-6H3 |
Clé InChI |
DCRBTKPMBUGMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC(=C(C(=C4)C(C)C)O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)



![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)

![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
